N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide” is a chemical compound with the molecular formula C21H15F2N3O3S . It is also known by the synonyms GNE-617 and CHEMBL2420629 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, like this compound, has been the subject of recent research. Various methods have been proposed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to an imidazo[1,2-a]pyridine ring via a sulfonyl linkage. The sulfonyl group is further connected to a 3,5-difluorophenyl group . The exact mass of the molecule is 427.08021885 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 427.4 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has five rotatable bonds .Aplicaciones Científicas De Investigación
NAMPT Inhibition
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 value of 5nM . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. By inhibiting NAMPT, GNE-617 can disrupt metabolic processes in cells, which is particularly useful in cancer research .
Reduction of NAD Levels
GNE-617 has been shown to significantly reduce NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . This reduction in NAD levels can lead to cellular energy depletion and cell death, making GNE-617 a potential therapeutic agent for cancer treatment .
Antiproliferative Effects
GNE-617 has potent antiproliferative effects on various cell lines . It has been shown to inhibit the growth of U251, HT1080, PC3, MiaPaCa2, and HCT116 cell lines, among others . This makes it a promising compound for the development of new anticancer drugs .
In Vitro ADME Assessments
In in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessments, GNE-617 shows the most optimal combination of in vitro metabolic stability, MDCK permeability, and protein binding . This suggests that GNE-617 has favorable pharmacokinetic properties, which is an important consideration in drug development .
Antitumor Effects
GNE-617 has been shown to have significant antitumor effects on U251 human glioblastoma tumor xenografts in mice . This suggests that GNE-617 could potentially be used in the treatment of glioblastoma, a type of brain cancer .
Resistance Studies
Studies have identified mutations in NAMPT that confer resistance to GNE-617 . Understanding these resistance mechanisms can help in the design of next-generation NAMPT inhibitors that can overcome these resistance mechanisms .
Safety and Hazards
Direcciones Futuras
The imidazo[1,2-a]pyridine core of this compound is a motif present in many biologically active molecules, and research into its synthesis and derivatization is ongoing . Future directions could include the development of more efficient synthetic methods, exploration of its reactivity, and investigation of its biological activity.
Mecanismo De Acción
Target of Action
GNE-617 is a potent and competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the NAD salvage pathway, which is essential for cellular metabolism and survival .
Mode of Action
GNE-617 interacts with NAMPT, inhibiting its biochemical activity . This inhibition leads to a significant reduction in NAD levels in both NAPRT1-deficient and NAPRT1-proficient cell lines . The EC50 values of GNE-617 range from 0.54nM to 4.69nM .
Biochemical Pathways
The primary biochemical pathway affected by GNE-617 is the NAD salvage pathway . By inhibiting NAMPT, GNE-617 disrupts this pathway, leading to a significant reduction in cellular NAD levels . This disruption affects a wide array of cellular metabolic processes that are dependent on NAD, leading to broad metabolic defects .
Pharmacokinetics
In vitro ADME assessments show that GNE-617 has an optimal combination of metabolic stability, MDCK permeability, and protein binding . This suggests that GNE-617 has good bioavailability. In animal studies, GNE-617 demonstrated low plasma clearance in monkeys and dogs, and moderate clearance in mice and rats . The oral bioavailability in these animals ranged from 29.4% to 65.2% .
Result of Action
The primary result of GNE-617’s action is a significant reduction in cell proliferation and motility . This is attributed to the reduced activity of NAD-dependent deacetylases, as cells fail to deacetylate -tubulin-K40 and histone H3-K9 . Following NAD depletion by >95%, cells lose the ability to regenerate ATP . This leads to cell death, primarily through oncosis, which is driven by the loss of plasma membrane homeostasis once ATP levels are depleted by >20-fold .
Action Environment
The action of GNE-617 can be influenced by various environmental factors. For instance, the efficacy of GNE-617 in xenograft models of cancer was shown to be influenced by the presence or absence of 10 μM Nicotinic Acid . Moreover, the sensitivity of different cell lines to GNE-617 can vary, indicating that the cellular environment can also influence the compound’s action .
Propiedades
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDVXQQZLHVEQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.